The synthesis of PD 136450 involves several chemical reactions typical for creating CCK2 receptor antagonists. Although specific synthetic pathways for PD 136450 are not extensively detailed in the literature, it is generally synthesized through methods involving:
The technical details regarding the exact reagents and conditions used in the synthesis of PD 136450 are proprietary or not publicly disclosed in the available literature .
PD 136450's molecular structure is characterized by its specific arrangement of atoms that facilitate its interaction with the CCK2 receptor. The compound features:
The structure includes various functional groups that enhance its binding affinity and selectivity for the CCK2 receptor. Detailed structural data can be obtained from chemical databases and research articles focusing on its pharmacological properties .
PD 136450 undergoes several chemical reactions relevant to its function as a receptor antagonist:
These reactions are crucial for understanding how PD 136450 functions at a molecular level and how it can be optimized for therapeutic use .
PD 136450 exerts its pharmacological effects primarily through antagonism at the CCK2 receptor. The mechanism includes:
Data from various studies suggest that PD 136450 is less potent than some proton pump inhibitors but still provides significant anti-secretory activity .
The physical and chemical properties of PD 136450 include:
These properties are essential for formulating effective pharmaceutical preparations .
PD 136450 has several scientific applications, particularly in:
The development of PD 136450 (CAM 1189) emerged from efforts to design potent, selective, and metabolically stable non-peptide antagonists targeting the cholecystokinin subtype B (CCK₂) receptor, also known as the gastrin receptor. This receptor plays a critical role in gastric acid secretion and cellular proliferation. Early peptide-based ligands suffered from poor oral bioavailability and enzymatic degradation. The rationale pivoted to creating rigidified heterocyclic scaffolds mimicking the C-terminal tetrapeptide of gastrin (Trp-Met-Asp-Phe-NH₂) while eliminating peptide bonds. Key design elements included:
SAR studies emphasized the 3-trifluoromethylphenyl moiety as essential for high-affinity binding, likely through hydrophobic interactions with transmembrane helices of the CCK₂ receptor. The diphenylmethylpiperazine group further enhanced receptor occupancy via π-stacking and cation-π interactions. These insights originated from iterative medicinal chemistry campaigns comparing analogs with varied aromatic and aliphatic substituents [3] [7].
The synthesis of PD 136450 employs a multi-step convergent strategy to assemble its complex heterocyclic core. A representative route involves:
Step 1: Formation of the Carbamate Intermediate3-(Trifluoromethyl)aniline reacts with bis(4-nitrophenyl) carbonate to yield the 4-nitrophenyl carbamate. This activated carbonyl serves as an electrophile for subsequent nucleophilic substitution.
Step 2: Piperazine Quaternary Salt Synthesis1-(Diphenylmethyl)piperazine undergoes N-alkylation with 3-chloro-1,2-propanediol under basic conditions (K₂CO₃/DMF). The product is isolated as a hydrochloride salt.
Step 3: Carbamate CouplingThe carbamate from Step 1 reacts with the propanediol-piperazine adduct from Step 2 under anhydrous conditions with triethylamine. This yields the precursor carbamate-alcohol.
Step 4: Cyclization and Final QuaternizationThe diol undergoes selective mesylation at the primary alcohol, followed by intramolecular cyclization via nucleophilic displacement by the piperazine nitrogen. Purification via recrystallization affords PD 136450 as a crystalline solid.
Table 1: Key Synthetic Intermediates for PD 136450
Step | Intermediate | Key Transformation | Role in Route |
---|---|---|---|
1 | 3-(Trifluoromethyl)phenyl 4-nitrophenyl carbamate | Carbamate activation | Electrophile for linker |
2 | 1-(2-Hydroxy-3-chloropropyl)-4-(diphenylmethyl)piperazine | N-alkylation | Introduces piperazine and linker |
3 | 1-[3-(3-Trifluoromethylphenylcarbamoyloxy)-2-hydroxypropyl]-4-(diphenylmethyl)piperazine | Carbamate coupling | Linear precursor |
4 | PD 136450 | Cyclization/quaternization | Final product |
Critical reaction parameters include:
PD 136450 belongs to a class of non-benzodiazepine CCK₂ antagonists, contrasting structurally and thermodynamically with benzodiazepine-based ligands (e.g., devazepide):
Table 2: PD 136450 vs. Benzodiazepine-Based CCK₂ Ligands
Property | PD 136450 | Benzodiazepine Analogs | Functional Implication |
---|---|---|---|
Core Structure | Diphenylmethylpiperazine-carbamate | Fused 1,4-benzodiazepine | Reduced GABAₐ receptor off-target activity |
Binding Thermodynamics | ΔH-driven (enthalpic) | ΔS-driven (entropic) | Enhanced specificity for CCK₂ over CCK₁ |
Lipophilicity (Log P) | ~4.5 (calculated) | ~3.8–4.2 | Optimized membrane permeability |
Receptor Subtype Selectivity | >500-fold CCK₂ vs. CCK₁ | <100-fold CCK₂ vs. CCK₁ | Improved in vivo target engagement |
Thermodynamic profiling reveals PD 136450’s binding is enthalpically favored (ΔH < 0), indicating hydrogen bonding and electrostatic interactions dominate receptor engagement. Benzodiazepines rely on entropic contributions (ΔS > 0), suggesting hydrophobic effects drive binding. This distinction correlates with PD 136450’s superior selectivity against GABAergic targets, a common liability of benzodiazepine scaffolds. Functional assays confirm negligible activity at benzodiazepine receptors even at 10 μM concentrations [3] [10].
SAR-driven optimization of PD 136450 focused on three domains:
A. Aryl Region (3-Trifluoromethylphenyl)
B. Linker Region (Carbamate-hydroxypropyl)
C. Piperazine Region (Diphenylmethyl)
Optimized derivatives balance lipophilicity (Log P 4.0–5.0), polar surface area (60–70 Ų), and molecular weight (<600 Da) to maintain drug-like properties. Critical lessons include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7